molecular formula C22H16ClN7S B10943654 4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10943654
M. Wt: 445.9 g/mol
InChI Key: BFWAJTGFYYBGPW-UHFFFAOYSA-N
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Description

4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes a chloropyrazole moiety, a phenyl group, and a thia-pentazatetracyclic system

Preparation Methods

The synthesis of 4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, starting with the preparation of the chloropyrazole intermediate. This intermediate is then reacted with a phenyl group under specific conditions to form the desired compound. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chloropyrazole moiety can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced using common reducing agents to yield different derivatives.

    Substitution: The chloropyrazole group can undergo substitution reactions with various nucleophiles to form new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The chloropyrazole moiety may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene stands out due to its unique structure and potential applications. Similar compounds include:

  • 2-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine.

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.

Properties

Molecular Formula

C22H16ClN7S

Molecular Weight

445.9 g/mol

IUPAC Name

4-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C22H16ClN7S/c1-12-7-13(2)26-22-17(12)18-19(31-22)21-27-20(28-30(21)11-24-18)15-5-3-14(4-6-15)9-29-10-16(23)8-25-29/h3-8,10-11H,9H2,1-2H3

InChI Key

BFWAJTGFYYBGPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)CN6C=C(C=N6)Cl)C

Origin of Product

United States

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